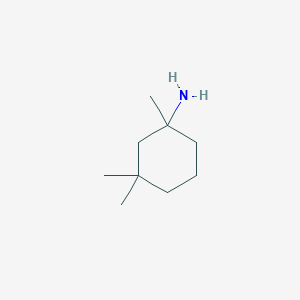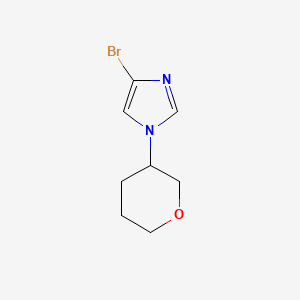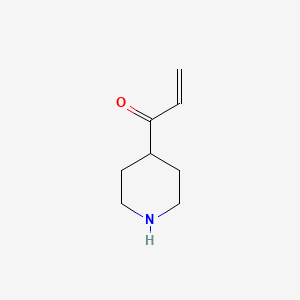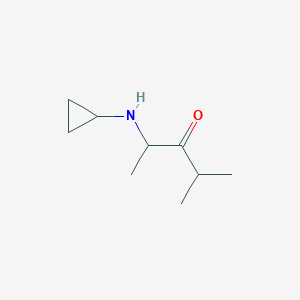![molecular formula C14H19NO2 B13167325 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group. The compound also contains a phenyl ring with a methyl substituent. This structure makes it an interesting subject for various chemical and biological studies due to its unique combination of functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-1-cyclobutanecarboxylic acid with 4-methylphenylacetaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
1-Amino-1-cyclobutanecarboxylic acid: Lacks the phenyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.
4-Methylphenylalanine: Contains a similar phenyl ring with a methyl substituent but lacks the cyclobutane ring, affecting its conformational flexibility and binding properties.
Uniqueness: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a substituted phenyl ring. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[2-amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-5-11(6-4-10)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17) |
InChIキー |
ZOKUPEXHJGEJCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)





